![molecular formula C16H16N2O4S B2751680 N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-72-2](/img/structure/B2751680.png)

N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

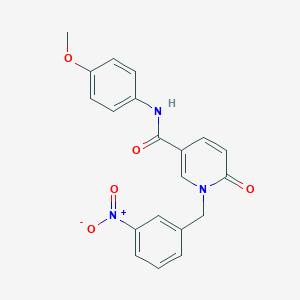

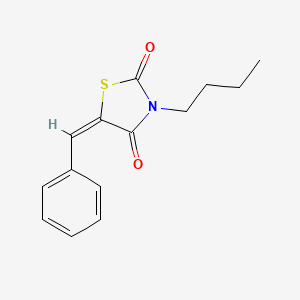

This compound is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a pyrroloquinoline core, and a sulfonamide group .

Synthesis Analysis

While the exact synthesis of this compound is not documented, similar compounds are often synthesized through multi-step organic reactions involving the coupling of different building blocks . For instance, amides and esters containing furan rings can be synthesized under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a pyrroloquinoline core, and a sulfonamide group . These structural features could potentially influence its physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could enhance its water solubility, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

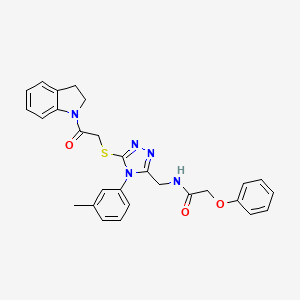

This compound has been explored for its potential as an anticancer agent. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancer cell lines . The cytotoxic activities of these derivatives have shown promising results against lung adenocarcinoma, cervical cancer, and colorectal cancer cell lines, indicating the compound’s potential as a targeted therapy for cancers with high EGFR expression .

EGFR Inhibitor Synthesis

The compound’s derivatives have been designed to act as EGFR inhibitors. EGFR is a critical target in cancer therapy due to its role in tumor growth and survival. The compound’s ability to inhibit EGFR can lead to the development of new anticancer agents that can effectively combat tumors with minimal toxicity to normal cells .

Organic Synthesis Building Block

The compound’s structure includes a furan moiety, which is a valuable component in organic synthesis. Furan derivatives are key intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound can serve as a building block for the synthesis of more complex molecules with diverse biological activities .

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. Research has shown that certain modifications of the compound can lead to the development of new antimicrobial agents with efficacy against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus .

Biological Potential Exploration

Indole derivatives, which share structural similarities with this compound, have been studied for their biological potential. These studies have revealed a range of activities, including anti-inflammatory and analgesic effects, highlighting the compound’s potential for the development of new therapeutic agents .

Custom Synthesis and Procurement

The compound is available for custom synthesis and procurement, indicating its relevance in research and development. Laboratories can utilize this compound for various research purposes, including the development of novel drug candidates and the study of their pharmacological effects .

Molecular Docking Studies

The compound’s derivatives have been subjected to molecular docking studies to explore their binding interactions with EGFR. These studies are crucial for understanding the molecular basis of the compound’s anticancer activity and for optimizing its structure to enhance its therapeutic efficacy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKONJKGMDVEDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)

![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)

![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)

![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751618.png)